Quilostigmine

Übersicht

Beschreibung

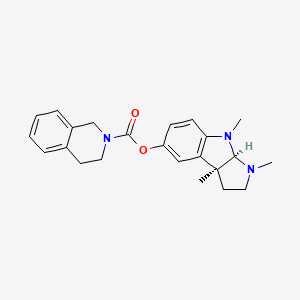

Quilostigmine, also known as NXX-066, is an isoquinolinecarboxylate. It was patented by Hoechst-Roussel Pharmaceuticals Inc as a memory enhancer .

Synthesis Analysis

The synthesis of Quilostigmine or similar compounds typically involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The design, synthesis, and characterization of various analogous of quinolin-2-one nucleus have been reported .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Quilostigmine molecule contains a total of 59 bond(s) . Tools like LigTMap can identify protein targets of chemical compounds among 17 classes of therapeutic proteins extracted from the PDBbind database .Chemical Reactions Analysis

The analysis of chemical reactions often involves electrospray techniques for the determination of accelerated rates and mechanisms of chemical reactions in droplets . A systematic approach to reactive chemicals analysis has also been suggested .Physical And Chemical Properties Analysis

The physicochemical properties of a compound like Quilostigmine are crucial for understanding its function as a biomaterial . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Wissenschaftliche Forschungsanwendungen

Inhibition of Platelet Aggregation and Arterial Occlusive Diseases

Cilostazol, known chemically as 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)-butoxy]-3,4- dihydro-2(1H)-quinolinone, exhibits a potent inhibitory effect on platelet aggregation induced by various agonists. It selectively inhibits cGMP-inhibited phosphodiesterase (PDE3) and has been shown to effectively inhibit shear stress-induced human platelet aggregation (SIPA) both in vitro and ex vivo. These properties suggest its potential in preventing and treating arterial occlusive diseases (Minami et al., 1997).

Role in Treating Chronic Arterial Occlusion

Cilostazol was developed with a focus on its antiplatelet and vasodilating actions to discover more effective treatments for arterial thrombosis. It inhibits platelet aggregation induced by shear stress and other stimuli, showing potent antiplatelet effects both in vitro and ex vivo. Additionally, it has vasodilating activity and has been effective in experimental thrombus models. Cilostazol's specific inhibition of cyclic nucleotide phosphodiesterase type 3 (PDE3) contributes to its mechanism of action. It was first marketed in Japan in 1988 for treating chronic arterial occlusion and later approved in other countries for similar uses (Nishi, Kimura, & Nakagawa, 2000).

Effects on Cerebral Arteries

Research on cilostazol's effects on cerebral arteries indicates its potential in treating cerebrovascular disorders. As a phosphodiesterase 3 inhibitor, it was compared to conventional phosphodiesterase 3 and 4 inhibitors in guinea pig cerebral arteries. The study found that phosphodiesterase 3 inhibitors like cilostazol attenuated cyclic GMP hydrolysis and induced relaxant responses independent of the endothelium or nitric oxide-cGMP pathway. This suggests cilostazol's effectiveness under conditions with possible dysfunctional nitric oxide-cGMP pathways, such as in ischemic stroke or cerebral vasospasm (Birk, Edvinsson, Olesen, & Kruuse, 2004).

Safety And Hazards

The safety and hazards of a compound like Quilostigmine would typically be evaluated through a chemical risk assessment, which takes into account both the inherent toxicity of the chemical (hazard) and how much of a chemical is present in an environmental medium (e.g., water, soil, air) and how much contact a person or ecological receptor has with the chemical substance (exposure) .

Eigenschaften

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] 3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-23-11-13-24(2)21(23)25(3)20-9-8-18(14-19(20)23)28-22(27)26-12-10-16-6-4-5-7-17(16)15-26/h4-9,14,21H,10-13,15H2,1-3H3/t21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFRKALDATVOJE-GGAORHGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N4CCC5=CC=CC=C5C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quilostigmine | |

CAS RN |

139314-01-5 | |

| Record name | Quilostigmine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139314015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUILOSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L1YNO4SQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

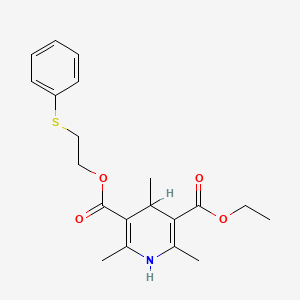

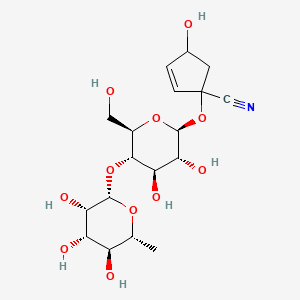

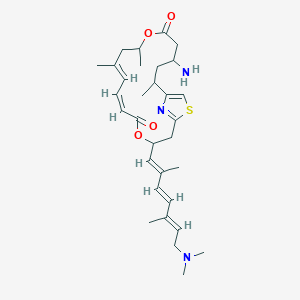

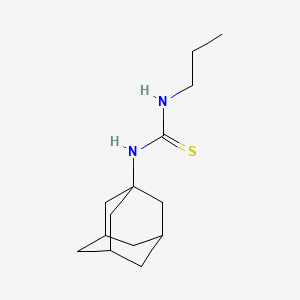

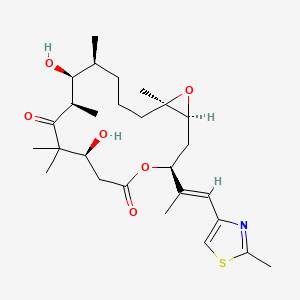

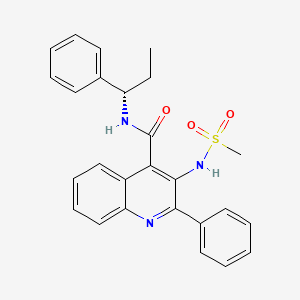

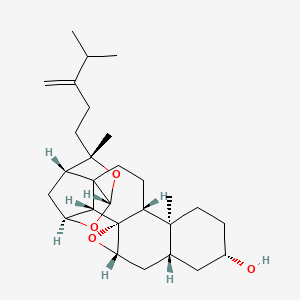

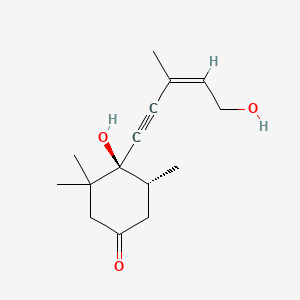

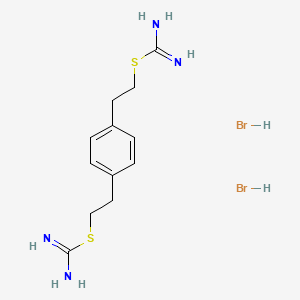

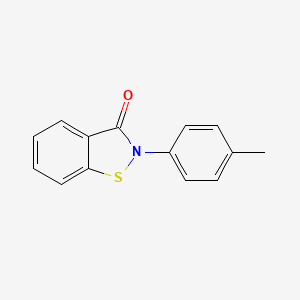

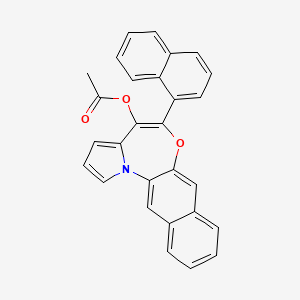

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B1678565.png)

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)

![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)